Mequitazine-d8 (hydrobromide)
Description
Mequitazine-d8 (hydrobromide) is a deuterated analog of mequitazine, a second-generation antihistamine used to treat allergic conditions. The deuterium substitution at eight hydrogen positions (denoted as -d8) is typically incorporated to enhance metabolic stability, making this compound valuable in pharmacokinetic and mass spectrometry studies as an internal standard . The hydrobromide salt form improves solubility and crystallinity, which are critical for pharmaceutical formulation and analytical applications.
Properties
Molecular Formula |
C20H23BrN2S |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)-1,2,3,4,6,7,8,9-octadeuteriophenothiazine;hydrobromide |
InChI |
InChI=1S/C20H22N2S.BrH/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21;/h1-8,15-16H,9-14H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D; |
InChI Key |
PYMGPUOVCQUFGR-AGHVBCBTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N(C3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])CC4CN5CCC4CC5)[2H])[2H].Br |
Canonical SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mequitazine-d8 (hydrobromide) involves the deuteration of Mequitazine. One of the key methods includes the palladium-catalyzed allylic alkylation of sodium phenothiazinate . This method is efficient and widely used in the synthesis of antihistaminic drugs.
Industrial Production Methods: Industrial production of Mequitazine-d8 (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions: Mequitazine-d8 (hydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction can be used to study the metabolic pathways of the compound.
Reduction: Useful in modifying the compound’s structure for different research applications.
Substitution: Commonly used in the synthesis of derivatives for further study.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Chemistry: Mequitazine-d8 (hydrobromide) is used as a tracer in quantitative analysis during drug development. Its stable isotope labeling allows for precise tracking of the compound in various chemical reactions .
Biology: In biological research, this compound helps in studying the metabolic pathways and pharmacokinetics of Mequitazine. The deuterium labeling provides insights into the drug’s behavior in biological systems .
Medicine: Mequitazine-d8 (hydrobromide) is used in preclinical studies to understand the drug’s efficacy and safety. Its long-acting antihistaminic properties make it a valuable tool in allergy and respiratory research .
Industry: In the pharmaceutical industry, this compound is used in the development of new antihistaminic drugs. Its stable isotope labeling aids in the accurate quantification and analysis of drug candidates .
Mechanism of Action
Mequitazine-d8 (hydrobromide) exerts its effects by binding to histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This binding blocks the action of endogenous histamine, leading to temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Mequitazine-d8 (hydrobromide) shares similarities with other deuterated antihistamines and hydrobromide salts. For instance:
*Estimated based on mequitazine’s base molecular formula (C20H23N3S, MW 337.5) with +8 Da for deuterium and +80.91 Da for HBr.
- Salt Form Differences : Hydrobromide salts (e.g., dextromethorphan HBr) generally exhibit higher solubility in polar solvents compared to hydrochlorides (e.g., meclizine-d8 HCl), which may influence bioavailability and formulation strategies .
Pharmacological and Therapeutic Profiles
Mequitazine’s primary mechanism involves H1-receptor antagonism. Comparisons with similar compounds include:
- Galanthamine Hydrobromide : A cholinesterase inhibitor used in Alzheimer’s disease. Structural analogs (e.g., lycorine derivatives) show acetylcholinesterase inhibition, but mequitazine lacks this activity, highlighting functional divergence despite shared hydrobromide salt usage .
- Dextromethorphan HBr : An antitussive with a morphinan structure. Unlike mequitazine-d8, it acts on NMDA receptors and sigma-1 sites, demonstrating how salt form (HBr) is common across diverse drug classes .
Research Findings and Data
Analytical Performance
- Mass Spectrometry : Deuterated analogs like mequitazine-d8 HBr provide distinct isotopic patterns, aiding quantification in biological matrices. Meclizine-d8 HCl’s use in HPLC-MS workflows supports this application .
Q & A
Q. Table 1: Key Characterization Parameters
| Parameter | Method | Target Specification |
|---|---|---|
| Purity | HPLC (UV detection) | >98% |
| Deuterium Incorporation | MS/MS Isotopic Pattern | ≥99.5% isotopic enrichment |
| Solubility | Phase-solubility analysis | ≥10 mM in DMSO or aqueous buffer |
Basic: What analytical methods are recommended to assess the purity and stability of Mequitazine-d8 (hydrobromide) in experimental preparations?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) :
- Certificate of Analysis (COA) : Validate batch-specific purity, residual solvents, and heavy metal content .
- Stability Monitoring :
Advanced: How can researchers design in vivo studies to evaluate the blood-brain barrier (BBB) penetration of Mequitazine-d8 (hydrobromide) using deuterium tracing?
Methodological Answer:
Q. Table 2: Key Parameters for BBB Penetration Studies
| Parameter | Measurement Technique | Target Range |
|---|---|---|
| B/P Ratio | LC-MS/MS of brain/plasma | ≥0.3 (indicative of CNS penetration) |
| fu (unbound fraction) | Equilibrium dialysis | 0.01–0.1 |
Advanced: What strategies are effective in resolving contradictory data when Mequitazine-d8 demonstrates unexpected receptor binding affinities in vitro?
Methodological Answer:
- Cross-Validation with Orthogonal Assays :
- Receptor Selectivity Profiling :
- Experimental Condition Optimization :
Advanced: How should a central composite design (CCD) be applied to optimize the formulation of Mequitazine-d8 (hydrobromide) for sustained-release delivery systems?
Methodological Answer:
- Design Parameters :
- Statistical Analysis :
Q. Table 3: CCD Optimization Outcomes
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| HPMC K4M (%) | 10 | 30 | 22.5 |
| Drug Loading (%) | 5 | 15 | 10.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
